Apomorphine

Catalog No.
S519150
CAS No.
58-00-4
M.F
C17H17NO2
M. Wt
267.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apomorphine

CAS Number

58-00-4

Product Name

Apomorphine

IUPAC Name

(6aR)-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

InChI

InChI=1S/C17H17NO2/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12/h2-6,13,19-20H,7-9H2,1H3/t13-/m1/s1

InChI Key

VMWNQDUVQKEIOC-CYBMUJFWSA-N

SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Solubility

MINUTE, WHITE OR GRAYISH WHITE, GLISTENING CRYSTALS OR WHITE POWDER; ODORLESS; SOLN ARE NEUTRAL TO LITMUS; LEVOROTATORY IN DIL ACID; 1 G SOL IN 50 ML WATER, IN ABOUT 50 ML ALCOHOL, & IN ABOUT 20 ML WATER @ 80 °C; PPT BY TANNIC ACID & OTHER ALKALOIDAL PRECIPITANTS & DECOMP BY OXIDIZING AGENTS. /HCL/
Sol in alcohol, acetone, chloroform; slightly sol in water, benzene, ether, petroleum ether
Slightly soluble in hydrochloric acid, ligand; soluble in ethanol, ethyl ether, acetone, benzene, chloroform, alkalies
In water, 1.66X10+4 mg/L at 16 °C
5.10e-01 g/L

Synonyms

4H-​Dibenzo[de,​g]​quinoline-​10,​11-​diol, 5,​6,​6a,​7-​tetrahydro-​6-​methyl-​, (R)​-; 6aβ-​Aporphine-​10,​11-​diol; (-​)​-​10,​11-​Dihydroxyaporphine; (-​)​-​Apomorphine; Apokyn; Apomorphin; Apomorphine; Ixense; l-​Apomorphine

Canonical SMILES

CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Isomeric SMILES

CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O

Apomorphine is a non-selective dopamine agonist derived from morphine, specifically classified as an aporphine. Its chemical formula is C17H17NO2C_{17}H_{17}NO_{2} and it has a molecular weight of approximately 267.32 g/mol. Apomorphine exhibits high binding affinity to dopamine D2, D3, and D5 receptors, which are crucial for locomotor control in the brain. Despite its name, apomorphine does not contain morphine or bind to opioid receptors; rather, it is synthesized from morphine through specific

Apomorphine acts as a non-selective dopamine agonist, primarily targeting dopamine D2 receptors in the brain []. By mimicking dopamine, it helps improve motor function in Parkinson's disease patients experiencing "off" episodes []. The exact mechanism by which apomorphine alleviates these episodes is still under investigation.

Apomorphine can cause various side effects, including nausea, vomiting, sweating, lightheadedness, and hallucinations []. It is a potent emetic (induces vomiting) and requires co-administration with antiemetic drugs like domperidone to manage this side effect [].

Investigating Dopaminergic Neurotransmission:

Apomorphine acts as a valuable tool for researchers to explore the complexities of dopaminergic pathways in the brain. Its ability to mimic dopamine's effects at specific receptors allows scientists to:

  • Study the function of dopamine receptors: By observing apomorphine's impact on behavior and physiology, researchers can gain insights into the role of different dopamine receptor subtypes in various brain functions .
  • Develop new drugs targeting the dopamine system: Apomorphine can be used to screen potential new medications designed to modulate dopamine signaling, paving the way for advancements in treating various neurological and psychiatric disorders .

Modeling Addiction:

Apomorphine's ability to induce behavioral sensitization in laboratory animals makes it a valuable tool for understanding the development and progression of addiction. By studying how repeated exposure to apomorphine alters brain chemistry and behavior, researchers can:

  • Investigate the neurobiology of addiction: Apomorphine models help researchers explore the underlying mechanisms by which drugs and other stimuli trigger compulsive behavior and reinforce addictive patterns.
  • Develop potential strategies for treating addiction: Insights gained from apomorphine models can inform the development of new therapies aimed at preventing or reversing the neurobiological changes associated with addiction .

Understanding Parkinson's Disease:

While not a first-line treatment, apomorphine's ability to alleviate symptoms of Parkinson's disease, particularly "off" periods, has contributed significantly to research in this area. By studying its effects on motor function and brain activity, researchers can:

  • Investigate the role of dopamine depletion in Parkinson's disease: The effectiveness of apomorphine in managing "off" periods provides evidence for the crucial role of dopamine in regulating movement and the progression of the disease .
  • Develop new treatment strategies for Parkinson's disease: Research using apomorphine helps guide the development of more effective and targeted therapies aimed at restoring dopamine function and improving quality of life for individuals with Parkinson's disease .

Apomorphine is primarily synthesized by heating morphine with concentrated acids, typically hydrochloric acid or phosphoric acid, at elevated temperatures (140-160 °C). This process involves dehydration rearrangement, leading to the formation of apomorphine with yields ranging from 0.6% to over 55%, depending on the method and reagents used . The reaction mechanism includes the formation of an allylic carbonium ion and subsequent rearrangements that yield the apomorphine structure .

Apomorphine acts as a potent agonist at dopamine receptors, particularly stimulating D2-like receptors while exhibiting antagonist properties at 5-HT2 and alpha-adrenergic receptors. Its pharmacological effects include inducing emesis (vomiting), enhancing locomotion in Parkinson's disease patients, and potentially treating erectile dysfunction. The compound's ability to cross the blood-brain barrier allows it to exert central nervous system effects effectively .

Several methods exist for synthesizing apomorphine:

  • Acid Treatment: Morphine is heated with hydrochloric acid or phosphoric acid at high temperatures. This traditional method yields low amounts of apomorphine.
  • Water Scavenger Method: Recent techniques involve using water scavengers like phthalic anhydride or titanium chloride to improve yields significantly by removing water produced during the reaction .
  • Total Synthesis: Advanced synthetic methods have been developed that enable the production of both enantiomers of apomorphine from natural opiates like thebaine and bulbocapnine .

Apomorphine has diverse medical applications:

  • Parkinson's Disease: Used as a treatment for motor symptoms due to its dopaminergic activity.
  • Emetic: Acts as an emetic agent in veterinary medicine for dogs that have ingested toxic substances.
  • Erectile Dysfunction: Recently explored as a treatment option for erectile dysfunction due to its ability to stimulate dopamine receptors.
  • Potential Addiction Treatment: Investigated for its potential role in treating heroin addiction, although clinical evidence remains inconclusive .

Apomorphine interacts with various neurotransmitter systems:

  • Dopamine Receptors: Strongly activates D2-like receptors, influencing motor control and reward pathways.
  • Serotonin Receptors: Acts as an antagonist at 5-HT2 receptors, which may contribute to its side effects.
  • Adrenergic Receptors: Exhibits high affinity for alpha-adrenergic receptors, impacting cardiovascular responses .

Adverse effects can include nausea, vomiting, and local reactions at injection sites.

Apomorphine shares structural similarities and pharmacological activities with several compounds. Here are some notable comparisons:

CompoundStructure SimilarityPrimary UseUnique Features
DopamineCatechol structureNeurotransmitterNatural neurotransmitter
BromocriptineErgoline derivativeParkinson’s disease treatmentSelective D2 receptor agonist
CabergolineErgoline derivativeHyperprolactinemia treatmentLong half-life
RopiniroleNon-ergolineParkinson’s disease treatmentSelective D2 receptor agonist

Apomorphine's uniqueness lies in its dual role as both an agonist and antagonist in different receptor systems, distinguishing it from other dopamine-related compounds that typically exhibit more selective actions .

Physical Description

Solid

Color/Form

Hexagonal plates from chloroform+petroleum ether; rods from ether

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.125928785 g/mol

Monoisotopic Mass

267.125928785 g/mol

Heavy Atom Count

20

LogP

2
2.3 (LogP)
log Kow = 2.30
3.1

Decomposition

When heated to decomposition it emits highly toxic fumes of nitroxides.

Melting Point

195 °C (decomposes)
MP: 127-128 °C; specific optical rotation: -88 deg at 24 °C/D (c = 1.12 in 0.1 N HCl) /Diacetate ester/

UNII

N21FAR7B4S

Related CAS

314-19-2 (hydrochloride anhydrous)
41372-20-7 (hydrochloride hemihydrate)

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (100%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Apomorphine is indicated to treat acute, intermittent treatment of hypomobility, off episodes associated with advanced Parkinson's disease.
FDA Label
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Uprima to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Taluvian to be effective, sexual stimulation is required.
Treatment of men with erectile dysfunction, which is the inability to achieve or maintain a penile erection sufficient for satisfactory sexual performance. In order for Ixense to be effective, sexual stimulation is required.

Livertox Summary

Apomorphine is a subcutaneously administered dopamine receptor agonist used predominantly in the therapy of hypomobility of advanced Parkinson disease. The use of apomorphine has been limited, but it has not been associated with serum enzyme elevations during treatment nor has it been implicated in cases of acute liver injury.

Drug Classes

Antiparkinson Agents

Therapeutic Uses

Dopamine Agonists; Emetics
Apomorphine hydrochloride is used for the acute, intermittent management of episodes of hypomobility (i.e., "off" episodes, including both end-of-dose "wearing off" and unpredictable "on-off" episodes) associated with advanced Parkinson's disease. Apomorphine is designated an orphan drug by the US Food and Drug Administration (FDA) for this use.
Apomorphine previously was used for induction of emesis in the acute management of oral poisoning, but it has been abandoned because of its potential for respiratory depression. /Former use/
MEDICATION (VET): ... The safety and efficacy of an ocular insert designed to provide controlled release of apomorphine for the induction of emesis in dogs /was evaluated/. 5,001 dogs treated with ocular apomorphine inserts and 32 dogs treated with IV administration of apomorphine. Data collected on a case report form included breed, body weight, time to emesis after placement of the insert, and any information available regarding the nature of the toxicosis and clinical signs. A list of potential adverse effects was provided, and attending clinicians graded their occurrence by use of a subjective scale. Similar report forms were used for dogs that received apomorphine IV. Treatment was considered successful if emesis occurred within 15 minutes of administration. Safety was assessed by evaluation of the frequency and severity of adverse effects. For the ocular insert and IV injection groups, the success rates were 83.5% and 90.6% respectively, and were not significantly different. Adverse effects were more frequent in the IV group, whereas ocular irritation was most frequent in the insert group. Overall, the ocular inserts provided an alternative to parenteral administration of apomorphine with comparable efficacy and a lower prevalence of adverse effects.
For more Therapeutic Uses (Complete) data for APOMORPHINE (6 total), please visit the HSDB record page.

Pharmacology

Apomorphine is a dopaminergic agonist that may stimulate regions of the brain involved in motor control.[A203594,L13919,L13922] It has a short duration of action and a wide therapeutic index as large overdoses are necessary for significant toxicity.[L13919,L13922] Patients should be counselled regarding the risk of nausea, vomiting, daytime somnolence, hypotension, oral mucosal irritation, falls, hallucinations, psychotic-like behaviour, impulsive behaviour, withdrawal hyperpyrexia, and prolongation of the QT interval.p[L13919,L13922]
Apomorphine Hydrochloride is the hydrochloride salt form of apomorphine, a derivative of morphine and non-ergoline dopamine agonist with high selectivity for dopamine D2, D3, D4 and D5 receptors. Apomorphine hydrochloride acts by stimulating dopamine receptors in the nigrostriatal system, hypothalamus, limbic system, pituitary gland, and blood vessels. This enhances motor function, suppresses prolactin release, and causes vasodilation and behavioral effects. Apomorphine hydrochloride is used in the treatment of Parkinson's disease and erectile dysfunction. In addition, apomorphine hydrochloride acts on the chemoreceptor trigger zone and is used as a central emetic in the treatment of drug overdose.

MeSH Pharmacological Classification

Dopamine Agonists

ATC Code

G04BE
G - Genito urinary system and sex hormones
G04 - Urologicals
G04B - Urologicals
G04BE - Drugs used in erectile dysfunction
G04BE07 - Apomorphine
N - Nervous system
N04 - Anti-parkinson drugs
N04B - Dopaminergic agents
N04BC - Dopamine agonists
N04BC07 - Apomorphine

Mechanism of Action

Apomorphine is a non-ergoline dopamine agonist with high binding affinity to dopamine D2, D3, and D5 receptors. Stimulation of D2 receptors in the caudate-putamen, a region of the brain responsible for locomotor control, may be responsible for apomorphine's action. However, the means by which the cellular effects of apomorphine treat hypomobility of Parkinson's remain unknown.
The exact mechanism of action of apomorphine hydrochloride in the treatment of Parkinson's disease has not been fully elucidated but may involve stimulation of postsynaptic dopamine D2 receptors within the caudate-putamen in the brain. Apomorphine has been shown to improve motor function in an animal model of Parkinson's disease. In particular, apomorphine attenuates the motor deficits associated with neurotoxin (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine ([MPTP])-induced lesions in the ascending nigrostriatal dopaminergic pathway in primates.
Apomorphine hydrochloride is a nonergot-derivative dopamine receptor agonist that is structurally and pharmacologically related to dopamine. In in vitro studies, apomorphine hydrochloride demonstrated a higher affinity for the dopamine D4 receptor than for dopamine D2, D3, or D5 receptors. Apomorphine hydrochloride binds with moderate affinity to alpha-adrenergic (alpha1D, alpha2B, alpha2C) receptors but has little or no affinity for dopamine D1 receptors, serotonergic (5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C) receptors, beta1- or beta2-adrenergic receptors, or histamine H1 receptors. /Apomorphine hydrochloride/

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD2 [HSA:1813] [KO:K04145]

Vapor Pressure

1.27X10-9 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Impurities

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-11-ol (apocodeine); morphine

Other CAS

58-00-4
314-19-2
41372-20-7

Absorption Distribution and Excretion

Apomorphine has a plasma Tmax of 10-20 minutes and a cerebrospinal fluid Tmax. The Cmax and AUC of apomorphine vary significantly between patients, with 5- to 10-fold differences being reported.
Data regarding apomorphine's route of elimination is not readily available. A study in rats has shown apomorphine is predominantly eliminated in the urine.
The apparent volume of distribution of subcutaneous apomorphine is 123-404L with an average of 218L. The apparent volume of distribution of sublingual apomorphine is 3630L.
The clearance of a 15mg sublingual dose of apomorphine is 1440L/h, while the clearance of an intravenous dose is 223L/h.
The plasma-to-whole blood apomorphine concentration ratio is equal to one. Mean (range) apparent volume of distribution was 218 L (123 - 404 L). Maximum concentrations in cerebrospinal fluid (CSF) are less than 10% of maximum plasma concentrations and occur 10 to 20 minutes later.
Apomorphine hydrochloride is a lipophilic compound that is rapidly absorbed (time to peak concentration ranges from 10 to 60 minutes) following subcutaneous administration into the abdominal wall. After subcutaneous administration, apomorphine appears to have bioavailability equal to that of an intravenous administration. Apomorphine exhibits linear pharmacokinetics over a dose range of 2 to 8 mg following a single subcutaneous injection of apomorphine into the abdominal wall in patients with idiopathic Parkinson's disease. /Apomorphine hydrochloride/
In the treatment of patients with Parkinson's disease, apomorphine has an established place as a back-up therapy if other antiparkinsonian drugs, such as levodopa and oral dopamine agonists, have not controlled the existing response fluctuations. Apomorphine is a synthetic derivative of morphine, with a totally distinct pharmacological profile. It is a very lipophilic compound which is easily (auto)oxidized. This (auto)oxidation is the main metabolic route besides glucuronidation and sulfation, which are both responsible for about 10% of the metabolic transformation. Apomorphine quickly passes the nasal and intestinal mucosa as well as the blood-brain barrier (depending on the administration route). Many routes of administration have been explored, but subcutaneous, sublingual, nasal and rectal administration are used in clinical practice. The volume of distribution varies between 1 and 2 times bodyweight. The elimination half-life is very short (30 to 90 min) depending on the type of parenteral administration. Apomorphine is a high clearance drug (3 to 5 L/kg/hr) and is mainly excreted and metabolised by the liver. Only 3 to 4% is excreted unchanged in the urine. The clinical effect of apomorphine can be linked directly to its concentration in the cerebrospinal fluid. Consequently, a 2-compartment model can be used to predict the clinical effects of apomorphine. The pharmacokinetic-pharmacodynamic data reflect the clinical observations of steep dose-effect curves if apomorphine is used in patients with random 'on-off' fluctuations. These dose-effect curves are less steep in stable or 'wearing-off' (end-of-dose deterioration) patients. Intravenous infusions of apomorphine in combination with timed motor assessments can be used clinically to characterize the therapeutic window of a particular patient if dyskinesia persists after single injections of apomorphine. If more population data become available, the population pharmacokinetics-pharmacodynamics of apomorphine could be helpful in predicting the clinical effects of apomorphine in the several subgroups of patients with Parkinson's disease.

Metabolism Metabolites

Apomorphine is N-demethylated by CYP2B6, 2C8, 3A4, and 3A5. It can be glucuronidated by various UGTs, or sulfated by SULTs 1A1, 1A2, 1A3, 1E1, and 1B1. Approximately 60% of sublingual apomorphine is eliminated as a sulfate conjugate, though the structure of these sulfate conjugates are not readily available. The remainder of an apomorphine dose is eliminated as apomorphine glucuronide and norapomorphine glucuronide. Only 0.3% of subcutaneous apomorphine is recovered as the unchanged parent drug.
Routes of apomorphine metabolism in humans are not known. Potential metabolic routes include sulfation, N-demethylation, glucuronidation, and oxidation.1 Apomorphine undergoes rapid auto-oxidation in vitro. Cytochrome P-450 (CYP) enzymes play a minor role in the metabolism of apomorphine. In vitro studies have suggested that apomorphine may be metabolized by COMT. Data from in vivo studies indicate that apomorphine is not metabolized by COMT.
Hepatic Half Life: 40 minutes (range 30 - 60 minutes)

Associated Chemicals

Apomorphine hydrochloride; 41372-20-7
Apomorphine hydrochloride anhydrous; 314-19-2
Apomorphine diacetate; 6191-56-6

Wikipedia

Apomorphine
Vinylbital

Drug Warnings

Retinal degeneration has been observed in albino rats given dopamine agonists for prolonged periods (generally during 2-year carcinogenicity studies) and in rats exposed to high-intensity light given these agents for shorter periods; however, retinal degeneration was not observed in a 2-year carcinogenicity study in albino mice or in rats or monkeys given these agents for 1 year. Apomorphine has not been evaluated in carcinogenicity studies; however, apomorphine is expected to cause similar ocular effects in animals. Although the clinical importance of these findings has not been established, the presumed mechanism of action of the effect may be applicable to all vertebrates (e.g., disk shedding).
Retroperitoneal fibrosis, pulmonary infiltrates, pleural effusion, pleural thickening, and cardiac valvulopathy were reported in a few patients treated with ergot-derivative dopamine receptor agonists. Although these adverse effects presumably are related to the ergoline structure of these compounds, the possibility exists that nonergot-derived drugs that increase dopaminergic activity such as apomorphine may induce similar changes.
Apomorphine may cause or exacerbate dyskinesias. Dyskinesia or worsening of dyskinesia was reported in 24% of patients and resulted in discontinuance of the drug in 2% of patients in clinical studies.
The commercially available formulation of apomorphine hydrochloride injection contains sodium metabisulfite, which can cause serious allergic-type reactions in certain susceptible individuals. The overall prevalence of sulfite sensitivity in the general population is probably low, but in susceptible individuals, exposure to sulfites can result in acute bronchospasm or, less frequently, life-threatening anaphylaxis. Sulfite sensitivity appears to occur more frequently in asthmatic than in nonasthmatic individuals.
For more Drug Warnings (Complete) data for APOMORPHINE (28 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half life of a 15mg sublingual dose of apomorphine is 1.7h, while the terminal elimination half life of an intravenous dose is 50 minutes.
The mean terminal elimination half-life is about 40 minutes (range about 30 to 60 minutes).

Use Classification

Human drugs -> Urologicals -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

BY HEATING MORPHINE IN A CLOSED TUBE WITH A GREAT EXCESS OF HCL FOR 2 OR 3 HR @...140-150 °C. THE ELEMENTS OF ONE MOLE OF WATER ARE ABSTRACTED FROM MORPHINE, RESULTING IN A CHANGE IN MOLECULAR STRUCTURE. UPON COOLING, CRUDE APOMORPHINE HYDROCHLORIDE CRYSTALLIZES OUT, BEING LESS SOL IN HCL THAN IN WATER. /HCL/
Synthetic opiate obtained by treating morphine with concentrated HCl.

Analytic Laboratory Methods

THIN-LAYER CHROMATOGRAPHY ON SILICA GEL G.
AOAC Method 930.40. Microchemical tests. Alkaloids and related amines in drugs.
AOAC Method 961.18B. Apomorphine in drug tablets.
Analyte: apomorphine hydrochloride; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards /apomorphine hydrochloride/
For more Analytic Laboratory Methods (Complete) data for APOMORPHINE (14 total), please visit the HSDB record page.

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC DETERMINATION OF APOMORPHINE IN URINE & FECES.
Analyte: apomorphine; matrix: blood (whole), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 206.4 nm

Interactions

Based on reports of profound hypotension and loss of consciousness when apomorphine was administered with ondansetron, the concomitant use of apomorphine with drugs of the 5HT3 antagonist class (including, for example, ondansetron, granisetron , dolasetron, palonosetron, and alosetron) is contraindicated.
Potential pharmacologic interaction (additive sedative and hypotensive effects) with alcohol. Potential pharmacologic interaction with CNS depressants (additive sedative effects).
Hypotensive Agents and Vasodilators: Potential pharmacologic interaction (additive hypotensive effects); use with caution. Hypotension, myocardial infarction, pneumonia, serious falls, and bone and joint injuries reported more frequently in patients receiving concomitant antihypertensive drugs or vasodilators. The mechanism underlying many of these events is unknown, but may be associated with hypotension.
Potential pharmacologic interaction (reduced efficacy of apomorphine) when apomorphine is used with certain antipsychotic agents (e.g., phenothiazines, butyrophenones, thioxanthenes) or metoclopramide. Patients with major psychosis receiving certain antipsychotic agents (e.g., phenothiazines, butyrophenones, thioxanthenes) should receive dopamine agonists only if benefit outweighs risk.
For more Interactions (Complete) data for APOMORPHINE (6 total), please visit the HSDB record page.

Stability Shelf Life

The drug is unstable in solution and must be prepared just prior to use ...

Dates

Modify: 2023-08-15
Borkar N, Mu H, Holm R: Challenges and trends in apomorphine drug delivery systems for the treatment of Parkinson's disease. Asian J Pharm Sci. 2018 Nov;13(6):507-517. doi: 10.1016/j.ajps.2017.11.004. Epub 2017 Dec 6. [PMID:32104425]
Thomas NL, Coughtrie MW: Sulfation of apomorphine by human sulfotransferases: evidence of a major role for the polymorphic phenol sulfotransferase, SULT1A1. Xenobiotica. 2003 Nov;33(11):1139-48. doi: 10.1080/00498250310001609192. [PMID:14660177]
Fanali G, Rampoldi V, di Masi A, Bolli A, Lopiano L, Ascenzi P, Fasano M: Binding of anti-Parkinson's disease drugs to human serum albumin is allosterically modulated. IUBMB Life. 2010 May;62(5):371-6. doi: 10.1002/iub.317. [PMID:20225277]
Jenner P, Katzenschlager R: Apomorphine - pharmacological properties and clinical trials in Parkinson's disease. Parkinsonism Relat Disord. 2016 Dec;33 Suppl 1:S13-S21. doi: 10.1016/j.parkreldis.2016.12.003. Epub 2016 Dec 13. [PMID:27979722]
LeWitt PA: Subcutaneously administered apomorphine: pharmacokinetics and metabolism. Neurology. 2004 Mar 23;62(6 Suppl 4):S8-11. doi: 10.1212/wnl.62.6_suppl_4.s8. [PMID:15037665]
van der Geest R, van Laar T, Kruger PP, Gubbens-Stibbe JM, Bodde HE, Roos RA, Danhof M: Pharmacokinetics, enantiomer interconversion, and metabolism of R-apomorphine in patients with idiopathic Parkinson's disease. Clin Neuropharmacol. 1998 May-Jun;21(3):159-68. [PMID:9617507]
Haberzettl R, Fink H, Bert B: The murine serotonin syndrome - evaluation of responses to 5-HT-enhancing drugs in NMRI mice. Behav Brain Res. 2015 Jan 15;277:204-10. doi: 10.1016/j.bbr.2014.04.033. Epub 2014 Apr 27. [PMID:24780865]
Costall B, Naylor RJ, Nohria V: Hyperactivity response to apomorphine and amphetamine in the mouse: the importance of the nucleus accumbens and caudate-putamen. J Pharm Pharmacol. 1979 Apr;31(4):259-61. doi: 10.1111/j.2042-7158.1979.tb13494.x. [PMID:36471]
Riegel F, Boehm R: Investigation into the Action of Apomorphin as an Emetic in Its Physiological and Therapeutic Relations. Glasgow Med J. 1872 May;4(3):362-377. [PMID:30432919]
Auffret M, Drapier S, Verin M: The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future. Drugs R D. 2018 Jun;18(2):91-107. doi: 10.1007/s40268-018-0230-3. [PMID:29546602]
FDA Approved Drug Products: Apomorphine Subcutaneous Injection
FDA Approved Drug Products: Apomorphine Sublingual Film
Cayman Chemical: Apomorphine MSDS
Diamandis et al. Chemical genetics reveal a complex functional ground state of neural stem cells Nature Chemical Biology, doi: 10.1038/nchembio873, published online 8 April 2007 http://www.nature.com/naturechemicalbiology
Kokel et al. Rapid behavior-based identification of neuroactive small molecules in the zebrafish. Nature Chemical Biology, doi: 10.1038/nchembio.307, published online 17 January 2010 http://www.nature.com/naturechemicalbiology

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